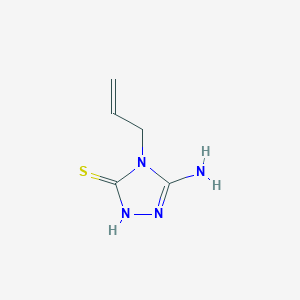

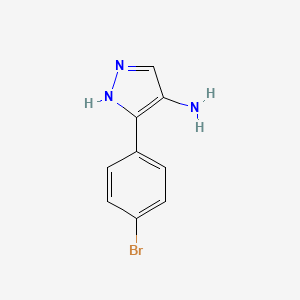

3-(4-溴苯基)-1H-吡唑-4-胺

描述

The compound "3-(4-bromophenyl)-1H-pyrazol-4-amine" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with its structure. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including analgesic, anti-inflammatory, and anti-neoplastic properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions or one-pot synthesis methods. For instance, the synthesis of related compounds has been achieved through condensation reactions, as seen in the one-pot, four-component reaction that produced 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives . Another method described the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives by reacting primary and secondary amines with tosylates of a related pyrazole compound .

Molecular Structure Analysis

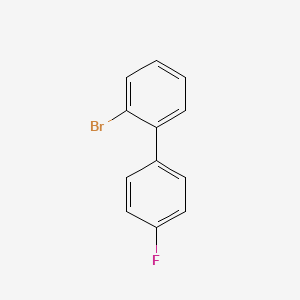

The molecular structure of pyrazole derivatives is often characterized using spectroscopic methods and computational chemistry. For example, the molecular structure and vibrational frequencies of a similar compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using both experimental techniques and theoretical calculations, including density functional theory (DFT) . The geometrical parameters obtained from these studies are typically in agreement with X-ray diffraction data, providing a detailed understanding of the molecular conformation.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. For instance, the methylation of a hydroxyl group in a related pyrazole compound was achieved using sodium hydride and methyl iodide . Such reactions are crucial for modifying the chemical structure to enhance the desired properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure and electronic properties. The small HOMO-LUMO energy gap of a related compound suggests high chemical reactivity and the possibility of intramolecular charge transfer . Additionally, molecular electrostatic potential (MEP) analysis can reveal the distribution of electronic density across the molecule, which is important for understanding its reactivity and interaction with biological targets . The first hyperpolarizability of these compounds can also be calculated to assess their potential in nonlinear optics .

科学研究应用

Biological Activities of a Newly Synthesized Pyrazoline Derivative

- Summary of Application: This study focused on the biological activities of a newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), on rainbow trout alevins, Oncorhynchus mykiss . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .

- Methods of Application: The study was designed to examine whether the NMR and HPLC characterized newly made pyrazoline derivative B4 may have an anti-neurotoxic potential . B4 was prepared and assayed biologically for AchE activity .

- Results or Outcomes: The study did not provide specific results or outcomes in the search results. For detailed results, you may want to refer to the original research article .

1. Biological Activities of a Newly Synthesized Pyrazoline Derivative

- Summary of Application: This study focused on the biological activities of a newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), on rainbow trout alevins, Oncorhynchus mykiss . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .

- Methods of Application: The study was designed to examine whether the NMR and HPLC characterized newly made pyrazoline derivative B4 may have an anti-neurotoxic potential . B4 was prepared and assayed biologically for AchE activity .

- Results or Outcomes: The study did not provide specific results or outcomes in the search results. For detailed results, you may want to refer to the original research article .

2. 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A Versatile, New Molecular Building Block

- Summary of Application: This study reported the synthesis and liquid crystalline behaviour of new comb-shaped methacrylate oligomers, derived from a new key intermediate in the synthesis of heterocyclic liquid crystals, i.e., 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole .

- Methods of Application: The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .

- Results or Outcomes: The new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

安全和危害

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve recommending appropriate safety precautions when handling the compound.

未来方向

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.

属性

IUPAC Name |

5-(4-bromophenyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQTVTWAYCKVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290020 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-1H-pyrazol-4-amine | |

CAS RN |

91857-98-6 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91857-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino-5-(p-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)

![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)